molecular formula C11H11NO B13608003 3-(1H-indol-3-yl)prop-2-en-1-ol

3-(1H-indol-3-yl)prop-2-en-1-ol

Cat. No.: B13608003
M. Wt: 173.21 g/mol
InChI Key: DOSHSCVJAICCNW-ONEGZZNKSA-N
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Description

3-(1H-indol-3-yl)prop-2-en-1-ol is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features an indole moiety connected to a propenol group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)prop-2-en-1-ol typically involves the reaction of indole with propenal under specific conditions. One common method is the condensation reaction between indole and propenal in the presence of a base, such as sodium hydroxide, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-indol-3-yl)prop-2-en-1-ol has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit enzymes like monoamine oxidase, leading to increased levels of neurotransmitters in the brain . The compound’s effects on cellular pathways and gene expression are also areas of active research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)prop-2-en-1-ol is unique due to its specific propenol group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(E)-3-(1H-indol-3-yl)prop-2-en-1-ol

InChI

InChI=1S/C11H11NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-6,8,12-13H,7H2/b4-3+

InChI Key

DOSHSCVJAICCNW-ONEGZZNKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/CO

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CCO

Origin of Product

United States

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